![molecular formula C15H11BrN2O2 B2469968 N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide CAS No. 941252-27-3](/img/structure/B2469968.png)
N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide
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Description
Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide” are not available, quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide, exhibit remarkable antimicrobial properties. These compounds have demonstrated efficacy against various Gram-positive and Gram-negative microbial species. The substitution on the heterocyclic pyridine ring significantly influences their antimicrobial activity . Mechanistically, quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death.
Antimalarial Potential
The quinoline nucleus plays a crucial role in antimalarial drug development. N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide, with its nitrogen-containing group, falls into this category. Quinolines have been extensively used in the treatment of malaria. Their mode of action involves disrupting the parasite’s DNA replication, preventing the growth and spread of Plasmodium species .
Anticancer Properties
Quinoline derivatives, including our compound of interest, exhibit anticancer activity. Researchers have explored their potential as novel chemotherapeutic agents. These compounds interfere with cancer cell growth, proliferation, and survival pathways. Further investigations are ongoing to optimize their efficacy and minimize side effects .
Anti-inflammatory Effects
N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide may possess anti-inflammatory properties. Quinolines have been studied for their ability to modulate inflammatory responses. By targeting specific pathways, they could potentially mitigate inflammation-related diseases .
Antiviral Applications
Quinolines, including our compound, have shown promise as antiviral agents. Their activity against human immunodeficiency virus (HIV) and other viral infections is being investigated. These compounds may inhibit viral replication or entry into host cells .
Antihypertensive Potential
Although less explored, quinolines have been associated with antihypertensive effects. Their impact on blood pressure regulation warrants further investigation .
Materials and Catalysts
Beyond their biological applications, quinoline derivatives find use in materials science and catalysis. Researchers have harnessed their unique properties for designing functional materials and catalysts .
properties
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-7-13(18-15(19)14-3-2-6-20-14)11-8-10(16)4-5-12(11)17-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUJJCWNFHZKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide |
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